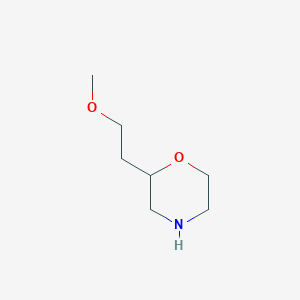

2-(2-Methoxyethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-4-2-7-6-8-3-5-10-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWROOKZZWOBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543110 | |

| Record name | 2-(2-Methoxyethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-10-9 | |

| Record name | 2-(2-Methoxyethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Methoxyethyl)morpholine CAS number 959238-10-9

An In-depth Technical Guide to 2-(2-Methoxyethyl)morpholine (CAS 959238-10-9): A Privileged Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive technical overview of 2-(2-Methoxyethyl)morpholine, moving beyond basic specifications to explore its potential as a strategic building block in contemporary pharmaceutical research. We will delve into the well-established significance of the morpholine scaffold, analyze the specific contributions of the 2-methoxyethyl substituent, and propose strategic applications grounded in established principles of medicinal chemistry.

Introduction: Beyond the CAS Number

2-(2-Methoxyethyl)morpholine (CAS: 959238-10-9) is a substituted morpholine, a class of heterocyclic compounds that holds a "privileged" status in medicinal chemistry.[1][2] This designation is reserved for molecular scaffolds that are not only versatile and synthetically accessible but also consistently appear in a wide range of biologically active compounds.[1][2] The morpholine ring, with its unique combination of a weakly basic nitrogen and a hydrogen-bond-accepting oxygen, imparts favorable physicochemical and pharmacokinetic properties to drug candidates.[3][4] These properties often include enhanced aqueous solubility, improved metabolic stability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]

The subject of this guide, 2-(2-Methoxyethyl)morpholine, introduces a flexible methoxyethyl side chain to this validated core. This addition offers researchers a nuanced tool for probing structure-activity relationships (SAR) and fine-tuning drug-like properties. This document will serve as a technical primer, synthesizing data on the broader morpholine class to illuminate the specific potential of this derivative in designing next-generation therapeutics.

Physicochemical Profile and Structural Analysis

While extensive experimental data for 2-(2-Methoxyethyl)morpholine is not broadly published, its structural features allow for an expert assessment of its likely physicochemical properties.

| Property | 2-(2-Methoxyethyl)morpholine | Parent Morpholine | Analysis of the 2-Methoxyethyl Substituent's Contribution |

| CAS Number | 959238-10-9 | 110-91-8 | N/A |

| Molecular Formula | C₇H₁₅NO₂ | C₄H₉NO | Increases molecular weight and introduces additional heteroatoms. |

| Molecular Weight | 145.20 g/mol | 87.12 g/mol | The higher molecular weight must be considered in the context of lead- and drug-likeness guidelines (e.g., Lipinski's Rule of Five). |

| Physical Form | Solid | Liquid | The solid form suggests stronger intermolecular forces compared to the parent morpholine, potentially due to the side chain allowing for more ordered packing in the crystal lattice. |

| Boiling Point | Not available | 129 °C | Expected to be significantly higher than morpholine due to increased molecular weight and van der Waals forces. |

| Solubility | Not available | Miscible with water | The ether oxygen and the overall polar nature of the molecule suggest good aqueous solubility. The methoxyethyl group may slightly increase lipophilicity compared to a simple hydroxyethyl substituent. |

| pKa (of the morpholine nitrogen) | Not available | 8.7[5] | The ether group is electronically neutral and sterically removed from the nitrogen, so the pKa is expected to be similar to that of the parent morpholine, maintaining its weak basicity which is often ideal for drug candidates to avoid off-target toxicities associated with strong bases. |

The key takeaway for the medicinal chemist is that the 2-methoxyethyl group provides a flexible, polar side chain. This chain can serve as a handle for further functionalization or act as a key pharmacophoric element, engaging in hydrogen bonding or occupying a specific pocket within a biological target.

The Morpholine Scaffold: A Gateway to Diverse Bioactivity

The true potential of 2-(2-Methoxyethyl)morpholine is best understood by examining the vast pharmacological landscape of its parent scaffold. Morpholine-containing molecules have demonstrated a remarkable breadth of therapeutic activities, including:

-

Anticancer Agents: The morpholine moiety is a cornerstone of several kinase inhibitors, such as the PI3K/mTOR inhibitor Bimiralisib (PQR309).[4][6] The morpholine ring often improves solubility and can form critical hydrogen bonds in the kinase hinge region.[4]

-

Central Nervous System (CNS) Drugs: The physicochemical properties of morpholine make it an excellent scaffold for developing drugs that need to cross the blood-brain barrier (BBB).[3][4] Its balanced lipophilicity and weak basicity are key to achieving the necessary brain permeability for treating mood disorders, pain, and neurodegenerative diseases.[3]

-

Antimicrobial and Antiviral Agents: The morpholine ring is present in antibiotics like Linezolid and antiviral compounds, contributing to their efficacy and favorable pharmacokinetic profiles.[1][5]

The value of the morpholine ring can be distilled into three primary functions in drug design, as illustrated below.

Caption: Core contributions of the morpholine scaffold to drug design.

Strategic Applications and Experimental Workflows

Given the properties of its core scaffold, 2-(2-Methoxyethyl)morpholine can be envisioned as a valuable starting point or intermediate in several therapeutic areas.

Proposed Therapeutic Applications

-

Kinase Inhibitor Programs (Oncology, Inflammation): The methoxyethyl group can be used to probe for specific interactions in the solvent-exposed regions of ATP-binding pockets. Its flexibility allows it to adapt to various pocket conformations, while the terminal ether can act as a hydrogen bond acceptor.

-

Neuroscience (CNS-targeted therapies): The overall polarity and potential for improved BBB penetration make this a compelling building block for novel antidepressants, anxiolytics, or agents for neurodegenerative diseases. The methoxyethyl tail could be modified to fine-tune lipophilicity for optimal brain exposure.

-

GPCR Ligand Development: The morpholine nitrogen can serve as the key basic center for interacting with acidic residues (e.g., Aspartic acid) in G-protein coupled receptors, while the side chain explores adjacent sub-pockets.

Hypothetical Experimental Workflow: Library Synthesis and Screening

A research team could employ 2-(2-Methoxyethyl)morpholine in a diversity-oriented synthesis campaign. The following workflow outlines a logical progression from initial chemistry to biological validation.

Caption: A typical drug discovery workflow utilizing the title compound.

Synthesis and Chemical Reactivity

A likely synthetic route would involve the N-alkylation of morpholine, which is a strong nucleophile, with 2-bromoethyl methyl ether.

Proposed Synthetic Protocol:

-

Reaction Setup: To a solution of morpholine (1.2 equivalents) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (2.0 equivalents).

-

Addition of Electrophile: Slowly add 2-bromoethyl methyl ether (1.0 equivalent) to the stirring solution at room temperature.

-

Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the desired 2-(2-Methoxyethyl)morpholine.

This proposed pathway is illustrated below.

Caption: Plausible synthetic route to 2-(2-Methoxyethyl)morpholine.

Safety and Handling

As a substituted morpholine, 2-(2-Methoxyethyl)morpholine requires careful handling in a laboratory setting.

-

GHS Classification: The compound is classified as Acute Toxicity 4 (Oral), with the GHS07 pictogram (exclamation mark) and the signal word "Warning". The hazard statement is H302: Harmful if swallowed.

-

General Precautions (extrapolated from similar compounds):

-

Irritation: Morpholine and its derivatives are known to be skin and eye irritants.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.

-

Inhalation: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion and Future Perspectives

2-(2-Methoxyethyl)morpholine, CAS 959238-10-9, represents more than just a catalog chemical. It is a strategically designed building block that leverages the proven advantages of the morpholine scaffold while offering a unique handle for molecular optimization. Its potential lies in its ability to confer favorable drug-like properties and to serve as a versatile intermediate for creating novel chemical entities. For research teams in oncology, neuroscience, and infectious diseases, this compound warrants consideration as a valuable addition to their chemical toolbox for the development of innovative therapeutics. Future work should focus on the synthesis of small, focused libraries based on this scaffold to explore its biological activity across a range of targets.

References

-

Material Safety Data Sheet - N-(2-Hydroxyethyl)Morpholine, 99%. Cole-Parmer. Available from: [Link]

- Method for combined production of N-methyl morpholine and bis (2-dimethylaminoethyl) ether. CN103626721A - Google Patents.

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available from: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available from: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available from: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - National Center for Biotechnology Information. Available from: [Link]

-

MORPHOLINE (CAS 110-91-8). Ataman Kimya. Available from: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

- Morpholine derivatives and their use as therapeutic agents. US5968934A - Google Patents.

-

MORPHOLINE. Cameo Chemicals. Available from: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

- A kind of preparation method of 2,2,6,6- tetramethyl morpholine. CN109928939A - Google Patents.

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. Available from: [Link]

- Synthesis of morpholine. US4647663A - Google Patents.

-

Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Morpholine & Substituted Morpholines. Amines & Plasticizers Limited. Available from: [Link]

-

Safety Data Sheet: Morpholine. Carl ROTH. Available from: [Link]

-

Morpholine - SAFETY DATA SHEET. Penta Chemicals. Available from: [Link]

-

Morpholine, 4-(2-methoxyethyl)-. PubChem - NIH. Available from: [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Available from: [Link]

-

Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Cheméo. Available from: [Link]

-

Morpholine Supplier | 110-91-8 | Your Reliable Distributor. MAGlobal Trading. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

Technical Monograph: 2-(2-Methoxyethyl)morpholine

This guide is structured as a technical whitepaper designed for medicinal chemists and process scientists. It prioritizes the C-substituted isomer (CAS 959238-10-9), which is the relevant scaffold for drug discovery, while distinguishing it from the common N-substituted solvent.

Role: Chiral Scaffold & Pharmacophore Fragment CAS: 959238-10-9 (Generic/Racemic) | Structure Class: C-Substituted Morpholine

Executive Summary

2-(2-Methoxyethyl)morpholine represents a high-value "fragment" in modern drug discovery, specifically within Fragment-Based Drug Discovery (FBDD). Unlike its N-substituted isomer (a common solvent), this C-substituted secondary amine offers a distinct vector for diversification.

Its strategic value lies in its bifunctionality :

-

Secondary Amine Handle: Remains free for coupling to core scaffolds (e.g., kinase hinges, GPCR ligands).

-

Ether Side Chain: The methoxyethyl tail provides a flexible, solvating arm that modulates lipophilicity (LogP) and metabolic stability without introducing a hydrogen bond donor (HBD), thereby maintaining membrane permeability.

Physicochemical Profile

The following data distinguishes the C-substituted scaffold from the N-substituted solvent.

Datasheet: 2-(2-Methoxyethyl)morpholine

| Parameter | Value / Range | Context |

| Molecular Formula | C₇H₁₅NO₂ | - |

| Molecular Weight | 145.20 g/mol | Ideal for Fragment-Based Design (Rule of 3) |

| Physical State | Colorless to pale yellow liquid | Hygroscopic |

| Boiling Point | ~85–90°C @ 10 mmHg (Predicted) | High volatility requires careful rotary evaporation. |

| pKa (Conj. Acid) | 8.4 ± 0.2 (Predicted) | Slightly less basic than morpholine (8.5) due to the inductive effect of the ether side chain. |

| LogP (Oct/Water) | -0.3 to 0.1 (Experimental Est.) | Amphiphilic; enhances aqueous solubility of lipophilic warheads. |

| Topological PSA | 21.26 Ų | Excellent for blood-brain barrier (BBB) penetration. |

| H-Bond Donors | 1 (NH) | Critical for binding interactions (e.g., Asp/Glu residues). |

| H-Bond Acceptors | 2 (Ether O, Ring O) | Solvation and receptor interaction. |

Synthetic Architecture

Objective: Synthesis of the chiral scaffold 2-(2-methoxyethyl)morpholine. Challenge: Controlling the stereocenter at C2. Strategy: Intramolecular cyclization of a chiral amino-alcohol precursor.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the logical flow of a robust synthetic route involving the ring-opening of a substituted epoxide followed by cyclization.

Caption: Figure 1. Convergent synthesis via morpholinone reduction, allowing for enantioselective control if starting from chiral epoxides.

Detailed Protocol: Epoxide-to-Morpholine Route

This protocol is favored for its scalability and ability to access specific enantiomers by selecting the chiral epoxide.

Reagents:

-

2-(2-Methoxyethyl)oxirane (Starting Material)

-

Benzylamine (BnNH₂)

-

Chloroacetyl chloride[1]

-

Lithium Aluminum Hydride (LiAlH₄)

-

Pd/C (10%)

Step-by-Step Methodology:

-

Epoxide Opening (Regioselective):

-

Dissolve 2-(2-methoxyethyl)oxirane (1.0 eq) in MeOH.

-

Add Benzylamine (1.1 eq) dropwise at 0°C.

-

Stir at RT for 12h. The nucleophilic attack occurs predominantly at the less hindered carbon, yielding the secondary amino-alcohol.

-

Validation: LCMS should show M+H corresponding to the ring-opened adduct.

-

-

Cyclization to Lactam:

-

Dissolve the intermediate in DCM/aq. NaOH (biphasic).

-

Add Chloroacetyl chloride (1.2 eq) at 0°C.

-

The reaction proceeds via N-acylation followed by intramolecular etherification (Williamson type) or direct displacement if using strong base conditions (e.g., NaH in THF for the second step).

-

Note: The formation of the morpholin-3-one ring is the rate-determining step.

-

-

Global Reduction:

-

Suspend LiAlH₄ (3.0 eq) in anhydrous THF under N₂.

-

Add the lactam intermediate slowly. Reflux for 4h.

-

Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitates.

-

Result: N-Benzyl-2-(2-methoxyethyl)morpholine.

-

-

Hydrogenolysis (Deprotection):

-

Dissolve in MeOH with 10% Pd/C (10 wt%).

-

Stir under H₂ (1 atm) for 6–12h.

-

Filter through Celite. Concentrate to yield the free secondary amine.

-

Medicinal Chemistry Utility

Structural Logic & SAR

Why choose this scaffold over standard morpholine or piperazine?

-

Solubility Modulation: The methoxyethyl group disrupts crystal packing and interacts with water, significantly lowering LogP compared to 2-ethylmorpholine, without the high polarity of a free hydroxyl group.

-

Conformational Locking: The substituent at C2 forces the morpholine ring into a specific chair conformation, which can be exploited to direct the N-vector (the drug attachment point) into a precise trajectory.

-

Metabolic Shielding: The ether linkage is generally more stable to CYP450 oxidation than a terminal alkyl chain, though O-dealkylation is a potential (monitorable) metabolite.

Application Workflow (Graphviz)

How to integrate this fragment into a lead optimization campaign.

Caption: Figure 2. Decision logic for scaffold replacement in lead optimization.

Analytical Characterization

To validate the synthesis of 2-(2-methoxyethyl)morpholine , use the following diagnostic signals.

-

¹H NMR (CDCl₃, 400 MHz):

-

Diagnostic Multiplet: The methoxyethyl side chain protons (-CH₂-CH₂-O-) will appear as multiplets between δ 1.5–3.5 ppm.

-

Methoxy Singlet: Sharp singlet at δ ~3.35 ppm (-OCH₃).

-

Chiral Center (H2): The proton at the C2 position of the morpholine ring will be a distinct multiplet, often shielded relative to the ether protons next to the ring oxygen.

-

NH Proton: Broad singlet, exchangeable with D₂O (typically δ 1.5–2.0 ppm depending on concentration).

-

-

Mass Spectrometry:

-

ESI+: [M+H]⁺ = 146.12.

-

Fragmentation: Look for loss of the methoxyethyl tail (neutral loss of 59 Da) in MS/MS.

-

Safety & Handling (SDS Summary)

While specific SDS data for the C-substituted isomer is rare, it should be treated with the same precautions as morpholine and secondary amines.

-

Hazards:

-

Skin/Eye: Corrosive/Severe Irritant (Category 1B). High risk of corneal damage.

-

Inhalation: Mucous membrane irritant.

-

-

Storage: Store under Nitrogen/Argon. Secondary amines can react with atmospheric CO₂ to form carbamates or absorb moisture (hygroscopic).

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

Morpholine Scaffolds in MedChem: J. Med. Chem. 2015, 58, 41–71.[2] (Review of morpholine utility in FDA-approved drugs). Link

-

Synthesis of 2-Substituted Morpholines: Org. Lett. 2015, 17, 5044-5047.[3] (Stereocontrolled synthesis via sulfonium salts).[3] Link

-

General Properties of Morpholines: National Institutes of Health (NIH) PubChem Database. CID 8083 (Morpholine Parent).[4] Link

-

Chiral Morpholine Synthesis: Tetrahedron 1997, 53, 16463-16470. (Cyclization of amino alcohols).[3][5] Link

Sources

- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Morpholine synthesis [organic-chemistry.org]

- 4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Advanced Synthesis Strategies for 2-(2-Methoxyethyl)morpholine

The following technical guide details the synthesis of 2-(2-Methoxyethyl)morpholine , a valuable heterocyclic building block in medicinal chemistry. This guide is structured for research scientists and process chemists, focusing on a robust, modular pathway known as the "Crotonate Strategy."

Part 1: Executive Summary & Strategic Analysis[1][2]

Target Molecule: 2-(2-Methoxyethyl)morpholine CAS Registry Number: 135463-81-9 (Generic/Racemic) Core Application: Pharmacophore modulation.[1][2][3] The 2-methoxyethyl side chain improves metabolic stability and aqueous solubility compared to simple alkyl morpholines, serving as a bioisostere for more lipophilic ether linkages.[1]

The Synthetic Challenge

Synthesizing 2-substituted morpholines is synthetically more demanding than the symmetrical 4-substituted (N-substituted) variants.[1][2][3] Direct alkylation of the morpholine ring at the C2 position is difficult due to the lack of activation. Therefore, the most reliable strategy involves constructing the morpholine ring with the substituent already in place (de novo synthesis) rather than functionalizing an existing ring.

The "Crotonate" Pathway

This guide advocates for the Intramolecular Oxa-Michael Cyclization route.[2] This pathway is superior to traditional epoxide opening or diol dehydration methods because:

-

Regiocontrol: It unambiguously establishes the C2-substitution pattern.

-

Scalability: It utilizes inexpensive starting materials (amino alcohols and crotonates).

-

Versatility: The intermediate (Morpholine-2-acetate) allows for divergence into various analogs (alcohols, amides, ethers).[1][2][3]

Part 2: Retrosynthetic Logic

The retrosynthetic analysis deconstructs the target into a linear precursor capable of "zipping up" to form the ring.

-

Disconnection: The ether methyl group is removed first, revealing the alcohol 2-(2-hydroxyethyl)morpholine .[1][2][3]

-

Functional Group Interconversion (FGI): The ethyl alcohol side chain is traced back to an ester reduction. The precursor is Ethyl morpholine-2-acetate .[1][2][3]

-

Ring Opening: The morpholine ring is disconnected at the C2-O bond via a retro-Michael addition.[1][2]

-

Precursors: This reveals the acyclic starting materials: N-Benzyl ethanolamine and Ethyl 4-bromocrotonate .[1][2][3]

Figure 1: Retrosynthetic tree illustrating the disassembly of the target molecule into commercially available precursors.

Part 3: Detailed Experimental Protocol

Phase 1: Construction of the Morpholine Core

Objective: Synthesize Ethyl 4-benzylmorpholine-2-acetate.

Step 1.1: N-Alkylation

Reagents: N-Benzyl ethanolamine (1.0 equiv), Ethyl 4-bromocrotonate (1.1 equiv), Triethylamine (TEA) or DIPEA (1.5 equiv), DCM or Toluene.[1][2][3]

-

Setup: Dissolve N-Benzyl ethanolamine in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere.

-

Addition: Cool to 0°C. Add TEA followed by the dropwise addition of Ethyl 4-bromocrotonate. The reaction is exothermic; control rate to maintain temp < 5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of the linear N-alkylated product).[1][2]

-

Workup: Quench with water. Extract with DCM.[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Result: Crude Ethyl 4-[benzyl(2-hydroxyethyl)amino]but-2-enoate.

Step 1.2: Intramolecular Oxa-Michael Cyclization

Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium tert-butoxide (KOtBu), THF (anhydrous).[1][2][3]

-

Setup: Suspend NaH in anhydrous THF at 0°C under Argon.

-

Cyclization: Slowly add the crude solution from Step 1.1 (dissolved in THF) to the base suspension.

-

Mechanism: The base deprotonates the hydroxyl group. The resulting alkoxide attacks the

-carbon of the -

Completion: Stir at 0°C for 1 hour, then allow to warm to RT. Reaction is usually complete within 3 hours.[1][2]

-

Workup: Carefully quench with saturated NH₄Cl solution (hydrogen evolution!). Extract with EtOAc.[1][2]

-

Purification: Flash column chromatography (Hexane/EtOAc) is recommended to isolate the pure morpholine ester.

-

Yield Target: 65–75% over two steps.

Phase 2: Functionalization of the Side Chain

Objective: Convert the acetate side chain to the methoxyethyl ether.

Step 2.1: Reduction of Ester to Alcohol

Reagents: LiAlH₄ (1.5 equiv) in THF or NaBH₄ (4.0 equiv) + LiCl (catalytic) in EtOH/THF.[3]

-

Protocol: Dissolve Ethyl 4-benzylmorpholine-2-acetate in anhydrous THF. Cool to 0°C.[2]

-

Reduction: Add LiAlH₄ portion-wise. Stir at 0°C for 1 hour, then reflux if necessary (usually RT is sufficient for esters).

-

Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter through Celite.[2]

-

Product: 2-(4-Benzylmorpholin-2-yl)ethanol (also known as N-benzyl-2-(2-hydroxyethyl)morpholine).[1][2][3]

Step 2.2: O-Methylation (Williamson Ether Synthesis)

Reagents: NaH (1.5 equiv), Methyl Iodide (MeI, 1.5 equiv), THF or DMF.[1][3]

-

Activation: Dissolve the alcohol from Step 2.1 in anhydrous THF/DMF (9:1). Cool to 0°C. Add NaH. Stir for 30 min to form the alkoxide.

-

Alkylation: Add MeI dropwise.[2]

-

Reaction: Stir at RT for 2–4 hours.

-

Workup: Quench with water, extract with Et₂O or EtOAc.

-

Product: 4-Benzyl-2-(2-methoxyethyl)morpholine.

Phase 3: Final Deprotection (Optional)

Note: If the N-benzyl group is desired for stability or further SAR, stop here.[1][3] If the free amine is required:

Reagents: H₂, Pd/C (10%), Methanol OR 1-Chloroethyl chloroformate (ACE-Cl).[1][2][3]

-

Hydrogenolysis: Dissolve intermediate in MeOH. Add Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 12–24 hours.

-

Filtration: Filter through Celite to remove catalyst.[2]

-

Isolation: Concentrate to yield 2-(2-Methoxyethyl)morpholine as a colorless oil.

Part 4: Reaction Mechanism & Pathway Visualization[1][2][3]

The critical step defining this synthesis is the Oxa-Michael Cyclization .[2] The regioselectivity is driven by the conjugate addition of the alkoxide to the electron-deficient alkene.

Figure 2: Mechanistic flow of the base-mediated Oxa-Michael cyclization step.[1][2][3]

Part 5: Data Summary & Process Parameters

| Parameter | Specification / Range | Critical Note |

| Step 1 Temp | 0°C to RT | Control exotherm during crotonate addition to prevent polymerization.[1][2][3] |

| Cyclization Base | NaH or KOtBu | KOtBu is often cleaner; NaH requires careful quenching.[1] |

| Reduction Agent | LiAlH₄ | Ensures complete reduction of ester to primary alcohol. |

| Overall Yield | 40% - 55% | Cumulative yield from N-benzyl ethanolamine.[1][2][3] |

| Appearance | Clear/Pale Yellow Oil | The free amine absorbs CO₂ from air; store under Argon. |

| Key NMR Signal | Singlet corresponding to the terminal O-Methyl group.[1][3] |

Part 6: References

-

Core Synthesis Methodology: Perreault, S., et al. "Expanding Complex Morpholines Using Systematic Chemical Diversity." ACS Central Science, 2024. Validates the intramolecular oxa-Michael reaction using ethyl-4-bromocrotonate for morpholine synthesis.

-

Intermediate Characterization: Blythin, D. J., et al. "Substituted Morpholine-2S-acetic Acid Derivatives: SCH 50911 and Related Compounds."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters, 1996.[4] Provides characterization data for morpholine-2-acetic acid derivatives.[1][2][3]

-

Commercial Precursor Validation: GuideChem Database.[2] "(S)-N-Boc-2-(2-hydroxyethyl)morpholine CAS: 1257856-15-7."[1][2][3][5] Confirms stability and availability of the 2-hydroxyethyl intermediate.[3]

-

General Morpholine Reviews: Dua, R., et al. "Therapeutic potential of morpholine-based compounds."[1][2] Future Medicinal Chemistry, 2025. Contextualizes the importance of 2-substituted morpholines in drug discovery.[3]

Sources

- 1. 302596-19-6,(1R,2R)-2-Methylcyclohexanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1427446-97-6,5-Fluorobenzofuran-4-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 72849-42-4,17-Methoxy-17-oxoheptadecanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Spectroscopic Profile of 2-(2-Methoxyethyl)morpholine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(2-Methoxyethyl)morpholine, a morpholine derivative of interest in pharmaceutical and chemical synthesis. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the study of its chemical behavior. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific compound.

Molecular Structure and Its Spectroscopic Implications

2-(2-Methoxyethyl)morpholine possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The core of the molecule is a morpholine ring, a saturated six-membered heterocycle containing both an ether linkage and a secondary amine. Attached to the nitrogen atom is a 2-methoxyethyl side chain. This substitution pattern dictates the chemical environment of each atom and, consequently, its interaction with electromagnetic radiation and its fragmentation behavior.

Caption: Molecular structure of 2-(2-Methoxyethyl)morpholine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(2-Methoxyethyl)morpholine, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(2-Methoxyethyl)morpholine is predicted to exhibit several distinct multiplets corresponding to the different proton environments. The morpholine ring protons typically appear as two broad multiplets due to the chair conformation and the influence of the nitrogen and oxygen atoms. The protons on the carbons adjacent to the oxygen (C3 and C5) are deshielded and appear at a higher chemical shift compared to those adjacent to the nitrogen (C2 and C6)[1]. The 2-methoxyethyl side chain introduces three additional signals: a triplet for the methoxy protons, and two triplets for the ethyl protons, which will show coupling to each other.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 2H | -O-CH ₂- (Morpholine, C3/C5) |

| ~3.55 | t | 2H | -CH ₂-O-CH₃ (Side Chain) |

| ~3.30 | s | 3H | -OCH ₃ |

| ~2.65 | t | 2H | -N-CH ₂- (Side Chain) |

| ~2.50 | t | 2H | -N-CH ₂- (Morpholine, C2/C6) |

Note: 't' denotes a triplet and 's' denotes a singlet. Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Methoxyethyl)morpholine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: 12 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. Due to symmetry in the morpholine ring, only two signals are expected for the ring carbons in a decoupled spectrum. The carbons adjacent to the highly electronegative oxygen will appear at a higher chemical shift (further downfield) than those adjacent to the nitrogen[2]. The side chain will contribute three distinct signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~70.0 | -O-C H₂- (Side Chain) |

| ~67.0 | -O-C H₂- (Morpholine, C3/C5) |

| ~59.0 | -OC H₃ |

| ~57.0 | -N-C H₂- (Side Chain) |

| ~54.0 | -N-C H₂- (Morpholine, C2/C6) |

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 200 ppm

-

-

Processing: Apply a Fourier transform and phase correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

Caption: Generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For 2-(2-Methoxyethyl)morpholine, the key vibrational modes will be associated with the C-H, C-N, C-O, and N-H (if protonated) bonds.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 2950-2800 | Strong | C-H stretching (alkane) |

| 1250-1000 | Strong | C-N stretching (amine) and C-O stretching (ether) |

The C-O stretching of the ether groups will likely result in a strong, broad absorption band in the 1150-1085 cm⁻¹ region. The C-N stretching of the tertiary amine will be in the 1250-1020 cm⁻¹ range and may overlap with the C-O stretch. The aliphatic C-H stretching vibrations will be observed as strong peaks in the 2950-2850 cm⁻¹ region[2].

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a single drop of neat liquid 2-(2-Methoxyethyl)morpholine onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Number of scans: 32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: Collect the spectrum and perform a background subtraction using a clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Upon ionization, 2-(2-Methoxyethyl)morpholine is expected to undergo characteristic fragmentation pathways.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

The molecular ion peak ([M]⁺) for 2-(2-Methoxyethyl)morpholine (C₇H₁₅NO₂) is expected at a mass-to-charge ratio (m/z) of 145.11. Common fragmentation patterns for morpholine derivatives involve cleavage of the bonds alpha to the nitrogen and oxygen atoms. For ethers, cleavage of the C-C bond adjacent to the oxygen is common[3]. For amines, alpha-cleavage of an alkyl radical is a predominant fragmentation mode[4].

Predicted Key Fragments:

| m/z | Possible Fragment |

| 145 | [M]⁺ (Molecular Ion) |

| 114 | [M - OCH₃]⁺ |

| 100 | [M - C₂H₅O]⁺ or [Morpholino-CH₂]⁺ |

| 86 | [Morpholine]⁺ |

| 58 | [CH₂=N-CH₂CH₂OCH₃]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Experimental Protocol for GC-MS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of 2-(2-Methoxyethyl)morpholine in a volatile organic solvent such as dichloromethane or methanol.

-

Gas Chromatography (GC) Parameters:

-

Injector temperature: 250 °C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

-

Carrier gas: Helium at a constant flow of 1 mL/min

-

Oven program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV

-

Source temperature: 230 °C

-

Quadrupole temperature: 150 °C

-

Mass range: 40-400 amu

-

Caption: A simplified representation of potential fragmentation pathways for 2-(2-Methoxyethyl)morpholine in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic characterization of 2-(2-Methoxyethyl)morpholine. The predicted data and outlined protocols in this guide serve as a valuable resource for researchers and scientists in the positive identification and quality control of this compound. The unique interplay of the morpholine ring and the methoxyethyl side chain results in a distinct and interpretable set of spectral data, allowing for unambiguous structural confirmation.

References

- Harris, R. K., & Becker, E. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.

-

The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Recognizing the NMR pattern for morpholine. (2008, May 6). ACD/Labs. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 2-(2-Methoxyethyl)morpholine

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 2-(2-Methoxyethyl)morpholine .

Executive Summary

2-(2-Methoxyethyl)morpholine (CAS: 132375-02-7) is a specialized heterocyclic building block distinct from its more common isomer, 4-(2-methoxyethyl)morpholine. As a secondary amine substituted at the 2-position, it possesses a unique polarity profile characterized by dual hydrogen-bond donor/acceptor capabilities.

This molecule exhibits amphiphilic behavior : the morpholine ring and ether tail confer water miscibility and solubility in polar organic solvents, while the alkyl backbone allows solubility in select non-polar aromatic solvents. Its solubility is a critical parameter for its use as a scaffold in palladium-catalyzed carboaminations and medicinal chemistry (e.g., kinase inhibitors).

Physicochemical Profile

Understanding the structural drivers of solubility is essential for process design.

Structural Analysis[1]

-

Core: Morpholine ring (Heterocyclic secondary amine).[1]

-

Substituent: 2-Methoxyethyl group attached at the C2 carbon.

-

Key Functional Groups:

-

Secondary Amine (N-H): H-bond donor and acceptor. High polarity.

-

Ether Oxygens (C-O-C): Two sites (ring + tail).[2] H-bond acceptors.

-

Alkyl Chain: Moderate lipophilicity.

-

Computed Properties (Predictive)

| Property | Value (Approx.) | Significance |

| Molecular Formula | C₇H₁₅NO₂ | Low molecular weight (145.2 g/mol ) favors solubility. |

| Physical State | Liquid | Likely viscous; miscible with other liquid phases. |

| pKa (Conjugate Acid) | ~8.2 – 8.4 | Basic; forms water-soluble salts with mineral acids. |

| LogP (Octanol/Water) | ~ -0.3 to 0.1 | Low lipophilicity; preference for polar/aqueous phases. |

| H-Bond Donors | 1 (NH) | Critical for solubility in protic solvents. |

| H-Bond Acceptors | 3 (N, O, O) | Facilitates solubility in water and alcohols.[2] |

Solubility Landscape

The following data categorizes solvent compatibility based on functional group interactions and standard synthetic workflows (e.g., extraction, chromatography).

A. Polar Protic Solvents (High Solubility)

-

Water: Miscible. The molecule forms extensive hydrogen bond networks with water via the amine proton and the two ether oxygens.

-

pH Dependency: Solubility increases further in acidic media (pH < 7) due to protonation of the nitrogen (

).

-

-

Methanol / Ethanol: Miscible. Excellent solvents for synthesis and purification.

B. Polar Aprotic Solvents (High Solubility)

-

Dimethyl Sulfoxide (DMSO) & DMF: Miscible. Ideal for stock solutions in biological assays.

-

Acetonitrile: Soluble. Often used as a solvent in HPLC analysis of this compound.

-

Acetone: Soluble.

C. Chlorinated & Ether Solvents (High Solubility)[3]

-

Dichloromethane (DCM): Highly Soluble. The primary solvent for extraction from basic aqueous layers.

-

Tetrahydrofuran (THF): Soluble. Standard solvent for reactions involving this intermediate (e.g., lithiation or coupling).[2]

-

Ethyl Acetate: Soluble. Common eluent for silica gel chromatography (often requires a polar modifier like MeOH or Triethylamine).

D. Non-Polar / Hydrocarbon Solvents (Variable)

-

Toluene: Soluble. Frequently used in high-temperature synthesis or dehydration reactions.

-

Hexanes / Heptane: Limited / Partial Solubility. Unlike tertiary amine analogs, the secondary amine's polarity reduces affinity for pure aliphatic hydrocarbons.[2] It may oil out or form a biphasic system at low temperatures.

Summary Table: Solvent Compatibility

| Solvent Class | Representative Solvents | Solubility Status | Primary Application |

| Aqueous | Water, PBS (pH 7.4) | Miscible | Formulation, Work-up |

| Alcohols | Methanol, Ethanol, IPA | Miscible | Synthesis, Crystallization |

| Chlorinated | DCM, Chloroform | High | Extraction, Partitioning |

| Ethers | THF, 1,4-Dioxane, MTBE | High | Reaction Medium |

| Aromatics | Toluene, Benzene | Good | Reflux, Azeotroping |

| Aliphatics | Hexane, Pentane | Low/Partial | Precipitation, Washing |

Mechanistic Visualization (Graphviz)

The following diagram illustrates the hydrogen bonding network that dictates the solubility of 2-(2-Methoxyethyl)morpholine in water versus its behavior in non-polar solvents.

Caption: Solubility mechanism showing the dominant H-bonding interactions in aqueous media vs. weak Van der Waals forces in aliphatics.[2]

Experimental Protocol: Solubility Determination

Since specific solubility limits (g/L) are rarely published for this specific isomer, use this standardized "Visual Titration" protocol to generate internal data.[2]

Protocol: Step-by-Step Solubility Assessment

Objective: Determine the approximate solubility limit in a target solvent at 25°C.

-

Preparation:

-

Weigh 10 mg of 2-(2-Methoxyethyl)morpholine into a clear 4 mL glass vial.

-

Ensure the compound is liquid/oil; if solid (unlikely), crush to fine powder.[2]

-

-

Solvent Addition (Incremental):

-

Add the target solvent in 10 µL aliquots using a micropipette.

-

After each addition, vortex vigorously for 30 seconds.

-

Observe for clarity (solubility) or turbidity/droplets (insolubility).[2]

-

-

Calculation:

-

If 10 mg dissolves in 10 µL

Solubility > 1000 mg/mL (Miscible/Very High). -

If 10 mg dissolves in 100 µL

Solubility ≈ 100 mg/mL. -

If 10 mg dissolves in 1 mL

Solubility ≈ 10 mg/mL.

-

-

Verification:

Purification Implication

-

Extraction: Use DCM or Chloroform (3x extractions) to recover the compound from aqueous basic solutions (pH > 10).

-

Salt Formation: To isolate the compound from organic solvents, bubble HCl gas or add HCl/Dioxane .[2] The hydrochloride salt will likely precipitate from non-polar solvents (Ether/Hexane).

Applications in Synthesis

The solubility profile directly impacts its utility in drug development workflows:

-

Pd-Catalyzed Coupling:

-

Solvent: Toluene or Dioxane.

-

Role: The 2-substituted morpholine acts as the nucleophile. Its solubility in toluene ensures homogeneous kinetics at 80-100°C.

-

-

Nucleophilic Substitution (SNAr):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82460, Morpholine, 4-(2-methoxyethyl)- [Isomer Comparison]. Retrieved from [Link][2]

-

Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines.[2] Journal of the American Chemical Society. (Describing Pd-catalyzed synthesis of 2-substituted morpholines and solvent systems). Retrieved from [Link]

-

Bode, J. W., et al. (2017). De Novo Assembly of Highly Substituted Morpholines.[2] Organic Letters. (Purification protocols using DCM/EtOAc). Retrieved from [Link]

Sources

- 1. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermoanalytical Characterization of 2-(2-Methoxyethyl)morpholine: A Technical Guide

Executive Summary

This technical guide outlines the comprehensive thermoanalytical characterization of 2-(2-Methoxyethyl)morpholine (CAS: 959238-10-9). Unlike its more common N-substituted isomer (4-(2-methoxyethyl)morpholine), this C-substituted morpholine derivative retains a secondary amine functionality, significantly altering its thermal profile, hydrogen-bonding capability, and reactivity.

This document moves beyond standard data reporting to provide a protocol-driven framework for establishing the thermal stability, phase behavior, and purity of this specific building block. It addresses the critical challenge of distinguishing volatility from decomposition in hygroscopic amines and leverages ASTM-standardized methodologies for rigorous data generation.

Part 1: Physicochemical Profile & Molecular Logic

Structural Distinction & Thermal Implications

The characterization strategy hinges on the specific structural features of the 2-isomer compared to the 4-isomer.

| Feature | 2-(2-Methoxyethyl)morpholine | 4-(2-Methoxyethyl)morpholine | Thermal Consequence |

| Substitution | Carbon (C2) | Nitrogen (N4) | C-sub creates a chiral center; requires enantiomeric purity checks. |

| Amine Type | Secondary ( | Tertiary ( | The 2-isomer is a H-bond donor , likely resulting in a higher boiling point and viscosity than the 4-isomer. |

| Reactivity | High (Nucleophilic N-H) | Moderate | Higher susceptibility to oxidative degradation during thermal analysis; requires strict inert purging. |

Predicted Physical State

Based on structure-property relationships of similar morpholine derivatives (MW ~145.2 g/mol ), 2-(2-Methoxyethyl)morpholine is predicted to be a colorless, hygroscopic liquid at room temperature with a boiling point in the range of 200°C – 220°C (at 760 mmHg).

Part 2: Thermal Stability & Decomposition (TGA)

Objective: Differentiate between evaporative mass loss (volatility) and chemical degradation (decomposition).

The Challenge: Volatility vs. Decomposition

Secondary amines often exhibit significant vapor pressure before reaching their decomposition onset. A standard TGA ramp will show a continuous weight loss that masks the actual degradation point.

Experimental Protocol: Sealed vs. Open Pan TGA

To accurately determine the Thermal Stability Limit (TSL) , we utilize a comparative pan technique.

-

Instrument: Thermogravimetric Analyzer (e.g., TA Instruments TGA 5500 or Netzsch TG 209).

-

Atmosphere: Nitrogen (Strictly Inert), 50 mL/min purge. Note: Air/Oxygen will cause premature oxidation of the secondary amine.

-

Crucibles:

-

Open Pan (Alumina): Measures Volatility + Decomposition.

-

Pinhole Hermetic Pan (Aluminum): Measures Decomposition primarily (suppresses evaporation).

-

Step-by-Step Workflow:

-

Conditioning: Heat sample to 50°C and hold for 10 mins to drive off adsorbed surface moisture (critical for hygroscopic morpholines).

-

Ramp: Heat from 50°C to 400°C at 10°C/min.

-

Analysis:

-

Open Pan: Record

(Temperature at 5% mass loss). This represents the process handling limit (evaporation). -

Pinhole Pan: Record

(Extrapolated onset). This represents the molecular stability limit (bond breaking).

-

Technical Insight: If the Pinhole

is significantly higher (>50°C) than the Open Pan, the molecule is thermally stable but volatile. Distillation is a viable purification method.

Part 3: Phase Transitions & Purity (DSC)

Objective: Determine the Glass Transition (

Purity Determination (ASTM E928)

For crystalline samples (or if the liquid can be crystallized by cooling), Differential Scanning Calorimetry (DSC) provides a rapid, absolute purity measurement without reference standards.

Methodology:

The presence of impurities broadens the melting peak and lowers the melting temperature (

DOT Diagram: Purity Determination Logic

Figure 1: Logic flow for DSC Purity Determination based on ASTM E928. A slow heating rate is critical to maintain thermodynamic equilibrium.

Glass Transition Analysis (For Liquids)

If the molecule does not crystallize (common with asymmetric ether-amines), it will form a glass at low temperatures.

-

Cooling Protocol: Quench cool from 25°C to -150°C at 20°C/min.

-

Heating Protocol: Heat from -150°C to 50°C at 10°C/min.

-

Analysis: Identify the step change in heat capacity ($ \Delta C_p $). The inflection point is assigned as

. -

Significance: Storage below

ensures physical stability (no phase separation) for amorphous formulations.

Part 4: Critical Experimental Data Summary

The following table summarizes the expected range and method validation for 2-(2-Methoxyethyl)morpholine.

| Parameter | Method | Expected Range / Limit | Critical Note |

| Boiling Point | TGA (Open Pan) | 200°C – 220°C | Higher than N-sub isomer due to H-bonding. |

| Decomposition | TGA (Pinhole) | > 280°C | Amine C-N bond cleavage. |

| Melting Point | DSC | < 25°C (Likely Liquid) | If solid, likely low-melting. |

| Purity | DSC (ASTM E928) | > 98.5 mol% | Valid only if peak is sharp; otherwise use GC. |

| Hygroscopicity | TGA Isotherm | > 2% wt gain @ 50% RH | Handle in glovebox or dry room. |

Part 5: Detailed Experimental Protocols

Protocol A: Thermal Stability Screening (ASTM E537 Modified)

-

Sample Prep: Weigh 2–5 mg of 2-(2-Methoxyethyl)morpholine into a standard aluminum pan.

-

Encapsulation: Crimp with a lid containing a 50

laser-drilled pinhole. This maintains self-generated atmosphere pressure to suppress boiling while allowing decomposition gases to escape. -

Purge: Nitrogen at 50 mL/min.

-

Program:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 400°C.

-

-

Data Processing: Calculate the onset of the exothermic or endothermic deviation from baseline after the boiling event.

Protocol B: Viscosity-Temperature Profile (Rheology)

Since the material is likely a liquid, TGA/DSC should be complemented by rheology for process engineering.

-

Geometry: 40mm Parallel Plate or Cone-and-Plate (if volume is limited).

-

Gap: 500

. -

Shear Rate: Constant 10

. -

Temperature Ramp: 20°C to 80°C at 2°C/min.

-

Output: Plot Viscosity (

) vs. Temperature. Fit to Arrhenius equation to determine flow activation energy.

Part 6: Integrated Characterization Workflow

This diagram illustrates the decision tree for characterizing the sample, accounting for its physical state and potential hygroscopicity.

Figure 2: Integrated workflow ensuring sample integrity (dryness) prior to thermal analysis.

References

-

ASTM International. (2020). ASTM E537-20: Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. West Conshohocken, PA.[2] [Link]

-

ASTM International. (2019). ASTM E928-08(2014): Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA.[2] [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13531332, 2-(2-methoxyethyl)morpholine. Retrieved October 26, 2023. [Link]

-

TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: Purity Determination.[3] Application Note. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 2-(2-Methoxyethyl)morpholine: From Structural Optimization to Electronic Insights

Preamble: The Intersection of Computational Chemistry and Modern Drug Discovery

In the landscape of contemporary drug development, the morpholine heterocycle stands out as a "privileged structure."[1][2] Its presence in numerous approved and experimental drugs is no coincidence; it often imparts favorable physicochemical, metabolic, and pharmacokinetic properties.[1][2][3] Molecules like 2-(2-Methoxyethyl)morpholine, a representative of this class, are of significant interest.[4] Understanding their three-dimensional structure, stability, and electronic profile is paramount for predicting their behavior in a biological system, such as their interaction with a target protein.[5][6]

This technical guide moves beyond theoretical abstracts to provide a practical, in-depth framework for applying quantum chemical calculations to elucidate the properties of 2-(2-Methoxyethyl)morpholine. We will leverage Density Functional Theory (DFT), a workhorse of modern computational chemistry, to build a comprehensive molecular profile.[7][8][9][10] The objective is not merely to present a protocol but to instill a causal understanding of why specific computational choices are made and how to interpret the results with scientific rigor. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to integrate high-fidelity computational modeling into their discovery workflows.

Part 1: Foundational Strategy - Selecting the Right Tools for the Job

The first crucial decision in any computational study is the choice of theoretical method and basis set. This choice represents a fundamental balance between computational cost and accuracy.

The Rationale for Density Functional Theory (DFT)

For a molecule like 2-(2-Methoxyethyl)morpholine (C₇H₁₅NO₂), with a moderate number of atoms, methods like Hartree-Fock (HF) are computationally fast but neglect electron correlation, a critical factor for accurate energy and property prediction. Conversely, high-level post-HF methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster are highly accurate but computationally prohibitive for routine analysis.

DFT strikes an optimal balance.[10][11] It approximates the complex many-electron wavefunction by using the electron density, a simpler quantity, to calculate the system's energy.[8][10] Hybrid functionals, such as the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , incorporate a portion of exact HF exchange, offering a robust and well-validated approach for organic molecules.[12]

The Language of Electrons: Choosing a Basis Set

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[13][14][15] The size and complexity of the basis set directly impact the accuracy of the calculation.

-

Pople-style basis sets : These are popular for their efficiency. A suitable starting point for a molecule of this size is the 6-31G(d) basis set.[15][16]

-

6-31G : This indicates a split-valence basis set, where core electrons are described by one function and valence electrons are described by two functions (one contracted from 3 primitives, one from 1 primitive), allowing for more flexibility where chemical bonding occurs.

-

(d) : This adds a set of polarization d-functions to heavy (non-hydrogen) atoms. This is a critical addition, as it allows the method to account for the non-spherical distortion of electron clouds that occurs during bond formation, leading to more accurate geometries.[13][17]

-

For higher accuracy, one might progress to a triple-split valence basis set like 6-311+G(d,p), which adds more functions for valence electrons, diffuse functions (+) for describing lone pairs or anions, and polarization p-functions to hydrogen atoms. However, for the purposes of this guide, B3LYP/6-31G(d) provides a reliable and computationally efficient foundation.

Part 2: The Core Computational Workflow

The following protocol outlines the essential steps to determine the stable structure and fundamental properties of 2-(2-Methoxyethyl)morpholine. This workflow is typically performed using computational chemistry software packages like Gaussian, Q-Chem, or ORCA.[18][19][20][21][22]

Workflow Overview

Caption: A streamlined workflow for quantum chemical analysis.

Step 1: Initial Structure Generation

First, an initial 3D coordinate file for 2-(2-Methoxyethyl)morpholine is required. This can be generated from its SMILES string (COCCN1CCOCC1) using software like Avogadro, GaussView, or online tools.[4] A preliminary, quick geometry cleanup using a molecular mechanics force field can provide a better starting point for the more demanding quantum calculation.[23][24]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.[16][25] At this point, the net forces on all atoms are effectively zero.

Protocol:

-

Load the initial 3D structure of 2-(2-Methoxyethyl)morpholine into the computational software.

-

Specify the calculation type: Opt (Optimization).

-

Define the level of theory: B3LYP/6-31G(d).

-

Set the molecular charge and spin multiplicity: Charge = 0, Spin = 1 (for a neutral, closed-shell molecule).

-

Submit the calculation. The algorithm will iteratively adjust the positions of the atoms, calculating the energy and forces at each step, until it converges on a stable, low-energy structure.[16]

Step 3: Vibrational Frequency Analysis

A geometry optimization algorithm locates a stationary point, but this could be an energy minimum or a saddle point (a transition state).[25] A frequency calculation is essential to validate the nature of this stationary point.[24][26][27]

-

A true minimum energy structure will have all real (positive) vibrational frequencies.

-

A transition state will have exactly one imaginary (negative) frequency. [26][28]

This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating thermodynamic properties like enthalpy and Gibbs free energy.[22][25][26]

Protocol:

-

Use the optimized geometry from the previous step as the input structure.

-

Specify the calculation type: Freq (Frequencies).

-

Use the same level of theory as the optimization: B3LYP/6-31G(d).

-

Maintain the same charge and spin multiplicity.

-

Submit the calculation. The output will list all vibrational modes and their corresponding frequencies.

Part 3: Interpreting the Computational Output

The raw output of these calculations provides a wealth of data. The key is to extract the chemically meaningful insights.

Thermodynamic Properties

The frequency calculation provides crucial thermodynamic data, which is summarized below. These values are essential for understanding the stability of the molecule.

| Property | Description | Example Value (Hartree/Particle) |

| Zero-Point Energy (ZPE) | The residual vibrational energy of the molecule at 0 Kelvin. A quantum mechanical effect. | 0.2015 |

| Enthalpy (H) | The total energy of the system, including thermal corrections. | -481.5321 |

| Gibbs Free Energy (G) | The energy available to do useful work, accounting for both enthalpy and entropy. Crucial for predicting reaction spontaneity. | -481.5789 |

Note: Example values are illustrative and depend on the exact computational method and software.

Electronic Structure: Frontier Molecular Orbitals (HOMO & LUMO)

For drug development professionals, the electronic properties are particularly insightful. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.[29][30]

-

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.[29]

-

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor.[29]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron to the LUMO.[30][31][32]

Caption: Frontier Molecular Orbitals (HOMO/LUMO) energy diagram.

These values are critical for predicting how a drug candidate might interact with biological targets, such as metal ions in an enzyme's active site or electron-deficient/rich amino acid residues.[33]

| Electronic Property | Description | Example Value (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.85 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | 1.12 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | 7.97 |

A large energy gap, as seen in the example, suggests that 2-(2-Methoxyethyl)morpholine is a kinetically stable molecule.[31]

Part 4: Outlook on Advanced Calculations

The workflow described above provides a robust foundation. For deeper investigation, several advanced techniques can be applied:

-

Conformational Analysis: The flexible ethyl chain in 2-(2-Methoxyethyl)morpholine can adopt multiple conformations. A systematic conformational search can identify the global minimum energy structure, providing a more accurate representation than a single optimization.

-

Solvent Effects: Biological processes occur in water. Using an implicit solvent model, such as the Polarizable Continuum Model (PCM), can simulate the effect of an aqueous environment on the molecule's geometry and properties.

-

NMR Spectroscopy Simulation: Quantum chemistry can predict NMR chemical shifts (¹H and ¹³C) with high accuracy.[19][20] Comparing calculated spectra to experimental data is a powerful method for structure verification.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Conclusion

This guide has detailed a comprehensive and scientifically grounded workflow for the quantum chemical analysis of 2-(2-Methoxyethyl)morpholine. By following a logical sequence of geometry optimization and frequency analysis using DFT, researchers can obtain reliable structural, thermodynamic, and electronic data. The interpretation of these results, particularly the frontier molecular orbitals, provides invaluable, actionable insights for medicinal chemists and drug development scientists. This computational approach enables a deeper understanding of molecular properties, ultimately facilitating a more rational, data-driven design of novel therapeutic agents.

References

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Wikipedia. (n.d.). Gaussian (software). [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. [Link]

-

Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

University of Johannesburg. (n.d.). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. [Link]

-

Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., & Shahar Yar, M. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Pitman, S. J., Mao, Y., & Head-Gordon, M. (2023). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided. The Journal of Physical Chemistry A. [Link]

-

Li, M., & Li, L. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics. [Link]

-

MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. [Link]

-

Jhaa, G. (2023, February 15). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1 [Video]. YouTube. [Link]

-

Encyclopedia MDPI. (2022). DFT Calculations in Designing Polymer-Based Drug Delivery Systems. [Link]

-

Cilibrizzi, A., & Proschak, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Gaussian, Inc. (2017). About Gaussian 16. [Link]

-

Cilibrizzi, A., & Proschak, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

NIH National Center for Biotechnology Information. (2022). Applications of density functional theory in COVID-19 drug modeling. PMC. [Link]

-

Kubicki, J. D. (2001). Interpretation of Vibrational Spectra Using Molecular Orbital Theory Calculations. Reviews in Mineralogy and Geochemistry. [Link]

-

Scribd. (n.d.). Gaussian Software for Computational Chemistry. [Link]

-

Gaussian, Inc. (2021). Basis Sets. [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). [Link]

-

The Computational Chemistry Content Creator. (2024, July 21). How to choose a functional and basis set for your DFT calculation [Video]. YouTube. [Link]

-

The Chemist's Guide. (2024, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide [Video]. YouTube. [Link]

-

atomistica.online. (n.d.). Part 4 - Introduction to Vibrational Frequencies. [Link]

-

HULINKS Inc. (n.d.). Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian'. [Link]

-

MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [Link]

-

Rowan Scientific. (2024, November 13). Running a Geometry Optimization and Frequencies Calculation on Rowan. [Link]

-

Rowan Scientific. (n.d.). Frequencies and Thermochemistry. [Link]

-

AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Materials Science. [Link]

-

Omixium. (2023, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]

-

Rauhut, G., & Pulay, P. (1995). Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. The Journal of Physical Chemistry. [Link]

-

Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: Vibrational Analysis. [Link]

-

MDPI. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences. [Link]

-

Rowan Scientific. (2024, November 13). Running a Geometry Optimization and Frequencies Calculation on Rowan [Video]. YouTube. [Link]

-

Q-Chem. (n.d.). Vibrational frequency calculations. [Link]

-

NIH National Center for Biotechnology Information. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PMC. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Morpholine, 4-(2-methoxyethyl)-. PubChem. [Link]

-

Journal of Chemical Education. (2023). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Morpholine, 4-(2-methoxyethyl)- | C7H15NO2 | CID 82460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure.uj.ac.za [pure.uj.ac.za]

- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 19. ritme.com [ritme.com]

- 20. gaussian.com [gaussian.com]

- 21. scribd.com [scribd.com]

- 22. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 23. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]

- 24. youtube.com [youtube.com]

- 25. par.nsf.gov [par.nsf.gov]

- 26. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 27. software.entos.ai [software.entos.ai]

- 28. atomistica.online [atomistica.online]

- 29. ossila.com [ossila.com]

- 30. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 32. youtube.com [youtube.com]

- 33. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-(2-Methoxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyethyl)morpholine, a significant heterocyclic amine, has carved a niche in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the historical development and synthetic evolution of this valuable compound. From its foundational synthesis routes rooted in the broader understanding of morpholine chemistry to more refined and specialized methodologies, this document traces the scientific journey of 2-(2-Methoxyethyl)morpholine. Key synthetic strategies, mechanistic insights, and detailed experimental protocols are presented to offer a thorough understanding for researchers and professionals in organic synthesis and drug development.

Introduction: The Emergence of a Versatile Morpholine Derivative